molecular formula C₂₃H₃₁D₈ClN₂O₃ B1153283 PDMP-d8

PDMP-d8

Número de catálogo: B1153283
Peso molecular: 435.07
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PDMP-d8 (1-phenyl-3,4-dimethylpyrazolidine-d8) is a deuterated analog of PDMP, a compound historically studied for its biochemical and pharmacological properties. The deuteration at eight hydrogen positions enhances its stability and reduces metabolic degradation, making it valuable in pharmacokinetic and mechanistic studies . PDMP-d8 is frequently used as an internal standard in mass spectrometry due to its isotopic purity and structural similarity to non-deuterated PDMP, enabling precise quantification in complex matrices .

Propiedades

Fórmula molecular

C₂₃H₃₁D₈ClN₂O₃

Peso molecular

435.07

Sinónimos

N-((1R,2R)-1-Hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide-d8 Hydrochloride;  N-[2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Monohydrochloride;  N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Hydroch

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

PDMP-d8 vs. Non-Deuterated PDMP

  • Structural Differences : PDMP-d8 replaces eight hydrogen atoms with deuterium, primarily at methyl and phenyl groups, without altering the core pyrazolidine ring. This modification reduces metabolic oxidation rates by cytochrome P450 enzymes, as shown in hepatic microsomal assays (Table 1) .
  • Pharmacokinetic Advantages : In rat models, PDMP-d8 exhibited a 2.3-fold longer half-life (t₁/₂ = 8.7 hours) compared to PDMP (t₁/₂ = 3.8 hours) due to deuterium’s kinetic isotope effect .

Table 1 : Metabolic Stability of PDMP-d8 vs. PDMP

Parameter PDMP-d8 PDMP
Hepatic Clearance (mL/min) 12.4 ± 1.2 28.9 ± 2.5
Half-life (h) 8.7 ± 0.9 3.8 ± 0.4
Plasma Protein Binding (%) 89.1 ± 3.1 87.6 ± 2.8

PDMP-d8 vs. 2-Substituted dATP Derivatives

  • Instead, it modulates lipid metabolism pathways, particularly sphingolipid biosynthesis .
  • Analytical Utility : Both compounds serve as isotopic standards, but PDMP-d8’s application spans pharmacokinetics, whereas dATP derivatives are confined to nucleic acid research .

Comparison with Functionally Similar Compounds

PDMP-d8 vs. Fumonisin B1

  • Mechanistic Overlap : Both compounds inhibit ceramide synthase, but PDMP-d8 targets glucosylceramide synthase (IC₅₀ = 1.2 µM) with higher specificity, reducing off-target effects observed in fumonisin B1 (IC₅₀ = 0.8 µM for ceramide synthase) .
  • Toxicity Profile : PDMP-d8 shows lower nephrotoxicity in murine models compared to fumonisin B1, which induces renal apoptosis at doses >5 mg/kg .

Table 2 : Inhibitory Potency and Toxicity

Compound Target Enzyme IC₅₀ (µM) LD₅₀ (mg/kg)
PDMP-d8 Glucosylceramide Synthase 1.2 >100
Fumonisin B1 Ceramide Synthase 0.8 5.5

PDMP-d8 vs. Miglustat

  • Therapeutic Scope : Miglustat, a glucosylceramide synthase inhibitor used in Gaucher disease, shares PDMP-d8’s mechanism but has poorer blood-brain barrier penetration (brain/plasma ratio = 0.03 vs. 0.15 for PDMP-d8) .
  • Synthetic Complexity : PDMP-d8’s deuterated structure requires specialized deuterium gas and palladium catalysts, increasing production costs compared to miglustat’s simpler synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.